molecular formula C18H24N6 B12236879 4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12236879
M. Wt: 324.4 g/mol
InChI Key: ROXGKJQVQMRNCL-UHFFFAOYSA-N
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Description

4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the piperazine and pyrrolidine groups. This can be achieved using nucleophilic substitution reactions with appropriate halogenated precursors.

    Cyclization: The final step involves cyclization to form the desired compound, which may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exhibits unique structural features that may contribute to its distinct biological activities. The presence of both piperazine and pyrrolidine moieties in the same molecule allows for diverse interactions with biological targets, potentially leading to a broader range of therapeutic effects.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H24N6/c1-15-5-4-6-19-18(15)24-11-9-23(10-12-24)17-13-16(20-14-21-17)22-7-2-3-8-22/h4-6,13-14H,2-3,7-12H2,1H3

InChI Key

ROXGKJQVQMRNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4

Origin of Product

United States

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